Cas no 2680680-79-7 (5-(4-Fluorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic acid)

5-(4-Fluorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic acid is a fluorinated thiazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a 4-fluorophenyl group and a trifluoroacetamido moiety, which may enhance metabolic stability and binding affinity in bioactive compounds. The carboxylic acid functionality provides a versatile handle for further derivatization, making it a valuable intermediate in drug discovery. This compound's unique combination of fluorine substituents and heterocyclic core could contribute to improved pharmacokinetic properties, such as increased lipophilicity and membrane permeability. Its precise physicochemical characteristics and reactivity profile make it suitable for targeted synthesis in the development of novel therapeutic agents.
5-(4-Fluorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic acid structure
2680680-79-7 structure
Product Name:5-(4-Fluorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic acid
CAS No:2680680-79-7
MF:C12H6F4N2O3S
MW:334.246255397797
CID:5620454
PubChem ID:165929258
Update Time:2025-05-20

5-(4-Fluorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic acid
    • 2680680-79-7
    • EN300-28296146
    • 5-(4-Fluorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic acid
    • Inchi: 1S/C12H6F4N2O3S/c13-6-3-1-5(2-4-6)8-7(9(19)20)17-11(22-8)18-10(21)12(14,15)16/h1-4H,(H,19,20)(H,17,18,21)
    • InChI Key: XENVJEHKZZKEAZ-UHFFFAOYSA-N
    • SMILES: S1C(NC(C(F)(F)F)=O)=NC(C(=O)O)=C1C1C=CC(=CC=1)F

Computed Properties

  • Exact Mass: 334.00352588g/mol
  • Monoisotopic Mass: 334.00352588g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 108Ų

5-(4-Fluorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic acid Pricemore >>

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Additional information on 5-(4-Fluorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic acid

5-(4-Fluorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic Acid: A Comprehensive Overview

The compound 5-(4-Fluorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic acid, identified by the CAS number NO2680680-79-7, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiazole derivatives, which have garnered considerable attention in recent years due to their diverse biological activities and structural versatility.

The molecular structure of this compound is characterized by a thiazole ring system, which serves as the central framework. The thiazole ring is substituted with a 4-fluorophenyl group at the 5-position and a 2,2,2-trifluoroacetamido group at the 2-position. Additionally, a carboxylic acid group is attached at the 4-position of the thiazole ring. These substituents not only enhance the compound's stability but also contribute to its unique pharmacological properties.

Recent studies have highlighted the potential of this compound in the field of drug discovery. Its thiazole core is known to exhibit anti-inflammatory, antioxidant, and antimicrobial activities, making it a promising candidate for therapeutic applications. The presence of fluorine atoms in both the phenyl and trifluoroacetamido groups further enhances its lipophilicity and bioavailability, which are critical factors in drug design.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The introduction of the trifluoroacetamido group is typically achieved via amide bond formation, while the carboxylic acid group can be introduced through oxidation or hydrolysis reactions. The synthesis pathway has been optimized to ensure high yields and purity, making it suitable for large-scale production.

The biological evaluation of this compound has revealed its potential as an inhibitor of key enzymes involved in inflammatory pathways. For instance, studies have shown that it exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, which are central mediators of inflammation and pain. This makes it a strong candidate for the development of anti-inflammatory drugs with improved efficacy and reduced side effects.

Moreover, this compound has demonstrated significant antioxidant properties due to its ability to scavenge free radicals and inhibit lipid peroxidation. These properties suggest its potential application in combating oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative diseases.

In conclusion, 5-(4-Fluorophenyl)-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-4-carboxylic acid represents a cutting-edge molecule with multifaceted applications in the chemical and pharmaceutical industries. Its unique structure, combined with its promising biological activities, positions it as a valuable asset in drug discovery and development efforts.

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